2-(4-chloro-1H-pyrazol-1-yl)propanamide

Description

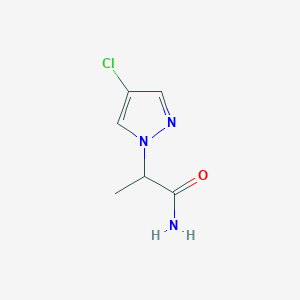

Structure

2D Structure

Properties

IUPAC Name |

2-(4-chloropyrazol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,1H3,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZUGPYSCSYISP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)N1C=C(C=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation of 4-Chloropyrazole

Method Overview:

This approach involves the reaction of 4-chloropyrazole with an acyl chloride, typically propanoyl chloride, in the presence of a base such as triethylamine or potassium carbonate. The process is conducted under reflux conditions to facilitate nucleophilic acyl substitution at the nitrogen atom of the pyrazole ring.

- Reagents: 4-Chloropyrazole, propanoyl chloride, base (triethylamine or K₂CO₃)

- Solvent: Commonly inert solvents like dichloromethane (DCM) or acetonitrile (CH₃CN)

- Temperature: Reflux (~80-100°C)

- Time: 4-6 hours depending on reaction scale and temperature

- Dissolve 4-chloropyrazole and the base in the solvent.

- Add propanoyl chloride dropwise under stirring, maintaining the temperature.

- Continue reflux until completion, monitored via TLC.

- Work-up involves quenching with water, extraction, and purification through recrystallization or chromatography.

Research Data:

This method aligns with protocols reported in the synthesis of related pyrazole derivatives, where acyl chlorides are reacted with heterocyclic nitrogen nucleophiles under reflux, yielding the target amide efficiently.

Multi-step Synthesis via Intermediate Formation

Method Overview:

An alternative route involves the synthesis of a chlorinated pyrazole intermediate, followed by its acylation and subsequent amide formation. This pathway allows for more control over the substitution pattern and functional group compatibility.

Step 1: Synthesis of Chlorinated Pyrazole Intermediate

- React hydrazine derivatives with α,β-unsaturated ketones or aldehydes to form substituted pyrazoles.

- Chlorination of the pyrazole ring can be achieved using reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.

Step 2: Acylation to Form the Amide

- The chlorinated pyrazole is then reacted with propanoyl chloride in the presence of a base, similar to the direct acylation method.

- The reaction typically occurs under reflux in polar aprotic solvents such as DMF.

Step 3: Purification and Characterization

- The crude product is purified via recrystallization or chromatography, with characterization confirmed through IR, NMR, and mass spectrometry.

Research Data:

This multi-step approach is supported by studies where substituted pyrazoles are synthesized and functionalized for pharmaceutical applications, providing flexibility in introducing various substituents before final amide formation.

Industrial-Scale Synthesis Considerations

For large-scale production, continuous flow reactors and automation are employed to improve yield, safety, and reproducibility. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to maximize efficiency while minimizing by-products.

Data Table: Comparison of Preparation Methods

| Method | Reagents | Solvent | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct acylation of 4-chloropyrazole | 4-Chloropyrazole, propanoyl chloride, base | DCM or acetonitrile | Reflux (~80-100°C), 4-6 hrs | Simple, one-step, high yield | Sensitive to moisture, requires purification |

| Multi-step synthesis via intermediates | Hydrazines, chlorinating agents, acyl chloride | DMF, ethanol | Reflux, chlorination steps | Greater control over substitution | Longer process, more complex |

| Industrial large-scale synthesis | Continuous flow reactors, optimized conditions | Various solvents | Controlled temperature and pressure | High efficiency and safety | Higher initial setup cost |

Research Findings and Notes

- The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)propanamide is well-established through nucleophilic substitution of 4-chloropyrazole with acyl chlorides, with reaction conditions optimized for high yield and purity.

- The choice of solvent and base significantly influences the reaction efficiency and product purity.

- Reactions are typically monitored via TLC, and purification involves recrystallization or chromatography.

- The process is scalable, with industrial methods employing continuous flow systems to enhance throughput and safety.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 2-(4-chloro-1H-pyrazol-1-yl)propanamide exhibits significant biological activity, particularly as an inhibitor in various enzymatic pathways. Its potential applications include:

- Anticancer Activity : The compound has been studied for its ability to act as an androgen receptor (AR) antagonist. This property is particularly relevant in the treatment of AR-dependent cancers such as prostate cancer. Studies have shown that it inhibits the proliferation of prostatic cancer cell lines, demonstrating a favorable safety profile and low potential for drug-drug interactions .

- Enzyme Inhibition : The compound's structure allows it to bind effectively to specific enzymes, modulating their activity. This characteristic is crucial for developing therapeutics targeting metabolic pathways involved in various diseases.

Synthesis of Complex Molecules

The synthetic utility of this compound is noteworthy in the context of organic synthesis. It serves as an intermediate in the preparation of more complex molecules, facilitating the development of new pharmaceuticals. The compound's reactivity can be harnessed to generate derivatives with enhanced biological properties .

Several studies have highlighted the therapeutic potential of this compound:

Case Study 1: Prostate Cancer Treatment

A study demonstrated that this compound effectively inhibits AR signaling pathways in prostate cancer cells, leading to reduced cell proliferation and survival rates. The findings suggest that it could serve as a promising candidate for developing new treatments for castration-resistant prostate cancer (CRPC).

Case Study 2: Enzyme Interaction

Research focused on the interactions between this compound and key metabolic enzymes showed significant inhibition rates, indicating its potential as a therapeutic agent in metabolic disorders.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor properties .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 4-chloro group in the target compound may enhance lipophilicity compared to ethoxy or cyclobutene substituents in other analogues .

Data Tables

Table 1: Pharmacological Parameters of Propanamide Analogues

| Compound | ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Potency Ratio (vs. Fentanyl) | |

|---|---|---|---|---|

| Fentanyl (Control) | 0.01 | 3.1 | 1.0 | |

| N-isopropyl-propanamide (Compound 5) | 0.001 | 2.8 | 10.0 | |

| This compound | N/A | N/A | N/A |

Note: Discontinued status of the target compound limits available bioactivity data .

Table 2: Commercial Availability and Stability

| Compound | Supplier | Status | Stability Notes | |

|---|---|---|---|---|

| This compound | CymitQuimica | Discontinued | Likely synthesis/stability issues | |

| Thiazole Derivative () | Research-scale | Available | Crystalline, stable at RT |

Biological Activity

2-(4-chloro-1H-pyrazol-1-yl)propanamide is a pyrazole derivative with significant biological activity, particularly as a selective androgen receptor modulator (SARM). Its structure includes a pyrazole ring substituted with a chlorine atom and an amide functional group, which contributes to its pharmacological properties. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in treating hormone-related conditions such as prostate cancer.

The molecular formula of this compound is C₆H₈ClN₃O. The presence of the chloro substituent enhances the compound's reactivity and biological profile, making it an interesting candidate for further pharmacological studies.

Research indicates that this compound acts primarily through modulation of androgen receptors. These receptors play a crucial role in various physiological processes and are implicated in diseases such as prostate cancer. The compound's ability to selectively bind and modulate these receptors positions it as a potential therapeutic agent .

Selective Androgen Receptor Modulation

This compound has been characterized as a selective androgen receptor modulator (SARM), exhibiting the following activities:

- Binding Affinity : It shows significant binding affinity to androgen receptors, which is critical for its function as a SARM.

- Transactivation Inhibition : The compound inhibits androgen receptor transactivation, which can lead to reduced proliferation of androgen-dependent prostate cancer cells .

Pharmacological Studies

In vitro studies have demonstrated that this compound has the potential to degrade full-length androgen receptors in cell lines such as LNCaP and 22RV1. These studies often measure:

- IC50 Values : Concentration required to inhibit 50% of transactivation.

- Degradation Potency : Percentage degradation of androgen receptors, indicating the compound's efficacy in receptor modulation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives that share structural similarities. Below is a table summarizing these compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(4-chlorophenyl)-5-methylpyrazole | Chlorophenyl substitution | Known for anti-inflammatory properties |

| 4-(3-chlorophenyl)-1H-pyrazole | Different aromatic substitution | Exhibits potent antitumor activity |

| 5-amino-3-methylpyrazole | Amino group at position 5 | Potential use in neuroprotective therapies |

These compounds illustrate variations in substituents that influence their biological activity and therapeutic potential. The unique combination of a chloro substituent and an amide group in this compound distinguishes it from others, particularly regarding its selective modulation of androgen receptors.

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development targeting androgen-related conditions:

Q & A

Q. What are the standard synthetic routes for 2-(4-chloro-1H-pyrazol-1-yl)propanamide?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 4-chloro-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the chloroacetamide intermediate. Subsequent amidation with propanamide or displacement with ammonia yields the target compound. Reaction conditions often use dichloromethane as a solvent at 0–25°C, followed by purification via recrystallization or column chromatography (ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Basic characterization includes:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and purity.

- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1680 cm⁻¹).

- Mass spectrometry (ESI or EI-MS) for molecular weight validation. Polarized IR linear-dichroic (IR-LD) spectroscopy can preliminarily assess molecular orientation in nematic liquid crystals .

Q. What are the primary research applications of this compound?

It serves as a versatile intermediate in:

- Medicinal chemistry : Synthesis of pyrazolylamide derivatives for antitumor or antiviral screening (e.g., structural analogs in anti-HIV studies) .

- Coordination chemistry : As a ligand for metal complexes due to the pyrazole and amide moieties .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental structural data?

Discrepancies between X-ray crystallography and spectroscopic data (e.g., bond lengths or torsional angles) can be addressed using:

- Ab initio calculations (e.g., DFT) to model ground-state geometries and compare with experimental results.

- Cross-validation : IR-LD spectroscopy on oriented crystals in liquid crystals provides complementary data to single-crystal X-ray structures .

Q. What strategies optimize the yield of this compound under scaled-up conditions?

- Reaction stoichiometry : Excess chloroacetyl chloride (1.2–1.5 eq.) improves intermediate formation.

- Temperature control : Slow addition of reagents at 0°C minimizes side reactions.

- Purification : Gradient column chromatography (hexane → ethyl acetate) or preparative HPLC ensures high purity (>95%) .

Q. How can researchers design bioactivity assays for derivatives of this compound?

- In vitro antiproliferative assays : Use MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination.

- Anti-HIV screening : Test inhibition of HIV-1 reverse transcriptase or protease activity via enzymatic assays .

- Structure-activity relationship (SAR) : Modify the pyrazole substituents (e.g., chloro group) and amide chain length to assess pharmacophore requirements .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

Q. How do solvent effects influence the compound’s reactivity in substitution reactions?

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen, improving substitution rates. Conversely, non-polar solvents (e.g., toluene) favor SN1 mechanisms for chlorine displacement. Solvent choice is critical for regioselectivity in multi-step syntheses .

Methodological Notes

- Synthetic protocols must include inert atmospheres (N₂/Ar) to prevent hydrolysis of chloroacetyl intermediates.

- X-ray crystallography requires high-quality crystals; use SHELX programs for structure solution and refinement .

- Biological assays should include positive controls (e.g., doxorubicin for cytotoxicity) and validate results via triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.